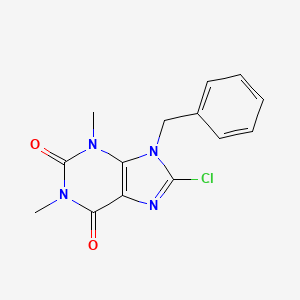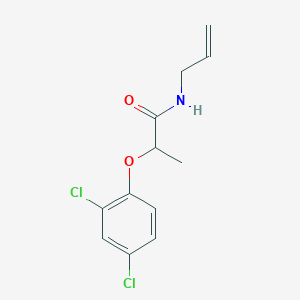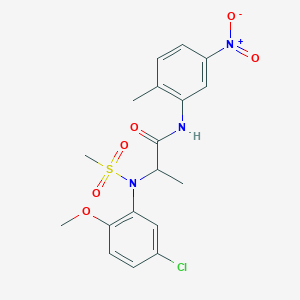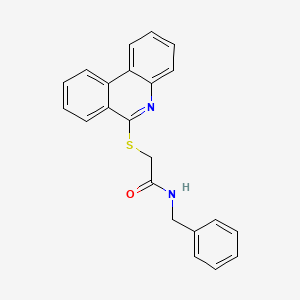![molecular formula C24H25BrClNO2 B12484795 1-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}-N-(4-methylbenzyl)methanamine](/img/structure/B12484795.png)
1-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}-N-(4-methylbenzyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE” is a complex organic molecule featuring multiple functional groups, including bromine, chlorine, methoxy, and ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE” typically involves multiple steps, including halogenation, etherification, and amination reactions. The starting materials are often commercially available or can be synthesized through standard organic reactions.
Etherification: The methoxy and ethoxy groups are introduced via nucleophilic substitution reactions, where the corresponding phenols react with alkyl halides in the presence of a base.
Amination: The final step involves the formation of the amine group through reductive amination or nucleophilic substitution reactions using appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine and chlorine atoms, potentially leading to dehalogenation and the formation of simpler aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can lead to dehalogenated aromatic compounds.
Aplicaciones Científicas De Investigación
The compound “({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE” has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of “({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE” depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but typically include inhibition or activation of specific proteins or signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-Bromo-2-chlorophenol
Uniqueness
The uniqueness of “({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE” lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in various scientific fields.
Propiedades
Fórmula molecular |
C24H25BrClNO2 |
|---|---|
Peso molecular |
474.8 g/mol |
Nombre IUPAC |
N-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methyl]-1-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C24H25BrClNO2/c1-3-28-23-13-19(15-27-14-18-10-8-17(2)9-11-18)12-21(25)24(23)29-16-20-6-4-5-7-22(20)26/h4-13,27H,3,14-16H2,1-2H3 |
Clave InChI |
PNFMOLQBIVDYHS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)CNCC2=CC=C(C=C2)C)Br)OCC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12484720.png)

![[5-(2-nitrophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B12484739.png)
![Methyl 5-{[(2-chlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12484751.png)

![N-[2-(diethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12484760.png)

![N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide](/img/structure/B12484768.png)
![5-bromo-2-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12484772.png)
![3,5-dimethoxy-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B12484777.png)
![1-[4-(5-{[(2-Methoxybenzyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B12484784.png)


![3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid](/img/structure/B12484801.png)
